molecular formula C9H11N3O2 B12452013 N'-propanoylpyridine-2-carbohydrazide CAS No. 54571-17-4

N'-propanoylpyridine-2-carbohydrazide

Cat. No.: B12452013
CAS No.: 54571-17-4
M. Wt: 193.20 g/mol
InChI Key: MNSMLBROCRRKJZ-UHFFFAOYSA-N
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Description

N’-propanoylpyridine-2-carbohydrazide is a chemical compound with the molecular formula C9H11N3O2 It is a derivative of pyridine and is known for its unique structural properties, which include a pyridine ring substituted with a propanoyl group and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-propanoylpyridine-2-carbohydrazide typically involves the reaction of pyridine-2-carbohydrazide with propanoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for N’-propanoylpyridine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production may also involve the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N’-propanoylpyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N’-propanoylpyridine-2-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-propanoylpyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules, influencing their activity and function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-propanoylpyridine-2-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

N'-Propanoylpyridine-2-carbohydrazide is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anti-inflammatory, and anticancer effects, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C11_{11}H12_{12}N4_{4}O2_{2}. The compound features a pyridine ring substituted with a propanoyl group and a carbohydrazide moiety. This structural configuration is crucial for its biological activity, as it allows for interactions with various biological targets.

1. Antibacterial Activity

Research indicates that various carbohydrazide derivatives exhibit significant antibacterial properties. In one study, this compound was tested against both gram-positive and gram-negative bacteria, showing promising results in inhibiting the growth of strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages . This effect suggests potential therapeutic applications in treating inflammatory diseases.

3. Anticancer Properties

This compound has been investigated for its anticancer activity. A study reported that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways . The ability to inhibit tumor growth was linked to its interaction with specific cellular signaling pathways involved in cell proliferation and survival.

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted on various carbohydrazide derivatives, including this compound, revealed their effectiveness against multiple bacterial strains using disc diffusion methods. The results indicated a clear zone of inhibition, confirming the compound's potential as an antibacterial agent .

Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, this compound was shown to decrease the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings highlight its role in modulating inflammatory responses .

Research Findings Summary

Biological Activity Effect Observed Mechanism
AntibacterialInhibition of S. aureus and E. coliDisruption of cell wall synthesis
Anti-inflammatoryReduced cytokine productionModulation of macrophage activation
AnticancerInduction of apoptosis in cancer cellsActivation of caspase pathways

Properties

CAS No.

54571-17-4

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

N'-propanoylpyridine-2-carbohydrazide

InChI

InChI=1S/C9H11N3O2/c1-2-8(13)11-12-9(14)7-5-3-4-6-10-7/h3-6H,2H2,1H3,(H,11,13)(H,12,14)

InChI Key

MNSMLBROCRRKJZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NNC(=O)C1=CC=CC=N1

Origin of Product

United States

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